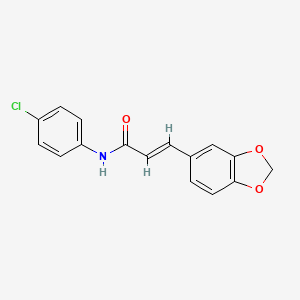

3-(2-oxo-1-pyrrolidinyl)-N'-(3-pyridinylmethylene)benzohydrazide

Vue d'ensemble

Description

This compound belongs to a class of chemicals known for their potential in various applications due to their unique molecular structures and properties. Its synthesis and characterization are essential for understanding its potential uses in scientific research.

Synthesis Analysis

The synthesis of related benzohydrazide compounds involves condensation reactions, often employing various aldehydes and hydrazides under controlled conditions. The process aims to achieve high purity and yield, critical for subsequent applications and studies (Babu et al., 2014).

Molecular Structure Analysis

X-ray diffraction and spectroscopic methods like FT-IR, FT-Raman, and UV-Visible spectra are employed to characterize the molecular structure of benzohydrazide derivatives. These techniques provide valuable information on bond parameters, vibrational assignments, and electronic transitions, offering insights into the molecule's behavior and properties (Babu et al., 2014).

Chemical Reactions and Properties

Benzohydrazides and their derivatives undergo various chemical reactions, including isomerization and complex formation with metals. These reactions are influenced by the molecule's structure, especially the presence of functional groups capable of engaging in bonding and interactions (Gordillo et al., 2016).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystallinity, are determined by the molecular structure. The planarity of the molecule and the presence of hydrogen-bonding interactions play a significant role in these properties, affecting the compound's behavior in different environments (Nair et al., 2012).

Chemical Properties Analysis

The chemical properties of benzohydrazide derivatives, including reactivity, stability, and interactions with other molecules, are crucial for their potential applications. Studies focus on understanding these properties to tailor the molecules for specific uses, such as in forming complexes with metals or acting as ligands in coordination chemistry (Tan et al., 2019).

Applications De Recherche Scientifique

Molecular Dynamics and Spectroscopy

One study delves into the configurational dynamics of a derivative from 2-pyridinecarboxaldehyde, showcasing E/Z isomerization induced by ultraviolet radiation. This phenomenon was scrutinized through spectroscopic methods like FT-IR, NMR, and X-ray diffraction, comparing experimental data with theoretical models. This research underlines the compound's relevance in developing molecular machines and electronic devices due to its dynamic structural properties (Gordillo et al., 2016).

Medicinal Chemistry and Pharmacology

Another dimension of research highlights the cardioprotective effects of a benzohydrazide derivative against myocardial infarction in rats, attributed to its potent inhibition of the angiotensin-converting enzyme and significant impact on cardiac dysfunction markers. This derivative's therapeutic potential as an anticoagulant to prevent thrombosis in acute myocardial infarction cases has been illuminated through both in vitro and in vivo studies (Emna et al., 2020).

Material Science and Catalysis

In the realm of materials science, new Schiff base ligands and their complexes with Co(II), Ni(II), and Cu(II) were synthesized and characterized, revealing promising applications in catalysis, DNA binding, and antimicrobial activities. These complexes demonstrate enhanced catalytic performance and potential utility in antimicrobial applications, showcasing the versatility of benzohydrazide derivatives in creating functional materials (El‐Gammal et al., 2021).

Analytical Chemistry

A novel application in analytical chemistry features the development of a highly selective and sensitive praseodymium(III) microsensor using N′-(pyridin-2-ylmethylene)benzohydrazide. This sensor demonstrates exceptional performance in detecting Pr(III) ions, highlighting the compound's utility in precise and sensitive analytical applications (Ganjali et al., 2007).

Photoluminescence and Electronic Properties

The study of zinc(II) complexes with 4-fluoro-N'-(pyridin-2-ylmethylene)benzohydrazide ligands revealed significant aggregation-induced emission (AIE) effect, making them suitable as fluorophores for blue emitting layers in optoelectronic devices. These complexes demonstrate the potential of benzohydrazide derivatives in developing new materials for electronic and photonic applications (Diana et al., 2019).

Propriétés

IUPAC Name |

3-(2-oxopyrrolidin-1-yl)-N-[(E)-pyridin-3-ylmethylideneamino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O2/c22-16-7-3-9-21(16)15-6-1-5-14(10-15)17(23)20-19-12-13-4-2-8-18-11-13/h1-2,4-6,8,10-12H,3,7,9H2,(H,20,23)/b19-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVHEQDRKGZQCN-XDHOZWIPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)NN=CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)N/N=C/C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001329358 | |

| Record name | 3-(2-oxopyrrolidin-1-yl)-N-[(E)-pyridin-3-ylmethylideneamino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001329358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

43.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26667027 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

300834-82-6 | |

| Record name | 3-(2-oxopyrrolidin-1-yl)-N-[(E)-pyridin-3-ylmethylideneamino]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001329358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-fluoro-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5551568.png)

![N-[2-(benzyloxy)-5-bromobenzylidene]-3-(methylthio)-5-phenyl-4H-1,2,4-triazol-4-amine](/img/structure/B5551574.png)

![2-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5551576.png)

![3-chloro-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5551590.png)

![2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5551597.png)

![5-[3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzylidene]-3-(3-methoxypropyl)-2-thioxo-4-imidazolidinone](/img/structure/B5551605.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3-methoxyphenoxy)-N-methylacetamide](/img/structure/B5551610.png)

![4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-morpholinecarboxamide](/img/structure/B5551615.png)

![6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5551617.png)

![N-(3,4-dimethylphenyl)-N-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B5551625.png)

![9-(4-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5551643.png)